molecular formula C25H30N2O6S B2375916 ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate CAS No. 403837-35-4

ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate

Cat. No. B2375916
M. Wt: 486.58
InChI Key: MCXQTHSSSCOSGE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Spectroscopic and Diffractometric Characterization

A study on a closely related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, was conducted using spectroscopic and diffractometric techniques. This research highlighted the challenges in analytical and physical characterization due to the similarities in the spectra and diffraction patterns of polymorphic forms of such compounds (Vogt et al., 2013).

Tautomerism of NH-Pyrazoles

The tautomerism in NH-pyrazoles, which are structurally related to the queried compound, was investigated. The study involved X-ray crystallography and 13C and 15N CPMAS NMR spectroscopy, providing insights into the solid-state tautomerism of these compounds (Cornago et al., 2009).

Synthesis and Pharmacological Evaluation of Pyrazolines

Research on the synthesis of pyrazoline-based compounds, similar to the chemical structure , revealed their potential for anticancer and HIV treatment applications. The study also evaluated the antimicrobial activity of these compounds, adding to their pharmacological significance (Patel et al., 2013).

Enantiomeric Neolignans Studies

A study on enantiomeric neolignans, which have structural similarities, focused on isolating and elucidating their structures through extensive spectroscopic analyses. Such research contributes to the understanding of the stereochemistry and biological activities of these compounds (Chen et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6S/c1-5-33-24(29)13-14-34-16-23(28)27-21(19-7-6-8-22(31-3)25(19)32-4)15-20(26-27)17-9-11-18(30-2)12-10-17/h6-12,21H,5,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXQTHSSSCOSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate

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